N-(4-Iodo-3-nitrophenyl)acetamide

Organic Synthesis Medicinal Chemistry Catalysis

Substituting cheaper bromo/chloro analogs in cross-coupling often leads to failed syntheses due to lower oxidative addition rates. N-(4-Iodo-3-nitrophenyl)acetamide solves this with its labile C-I bond (reactivity order I > Br >> Cl), enabling milder, higher-yielding couplings. • Distinct monoisotopic mass (305.95 Da) ensures unambiguous LC-MS identification. • Solid form, mp 136-140 °C, simplifies precise weighing. • 97% purity supports reproducible results in medchem and polymer synthesis. • Not hazmat for shipping; ambient delivery.

Molecular Formula C8H7IN2O3
Molecular Weight 306.06 g/mol
CAS No. 861523-55-9
Cat. No. B1627142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Iodo-3-nitrophenyl)acetamide
CAS861523-55-9
Molecular FormulaC8H7IN2O3
Molecular Weight306.06 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)I)[N+](=O)[O-]
InChIInChI=1S/C8H7IN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12)
InChIKeyZKVJZYIQPHDYMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Iodo-3-nitrophenyl)acetamide: Specialized Building Block


N-(4-Iodo-3-nitrophenyl)acetamide (CAS 861523-55-9) is a halogenated aromatic acetamide derivative with the molecular formula C8H7IN2O3 and a molecular weight of 306.06 g/mol . It features a phenyl ring substituted with an iodine atom at the 4-position and a nitro group at the 3-position, making it a member of a class of substituted aromatic amides . This compound is primarily utilized as a research chemical and a versatile intermediate in organic synthesis, particularly in the construction of more complex molecular architectures via metal-catalyzed cross-coupling reactions .

N-(4-Iodo-3-nitrophenyl)acetamide: Substitution Pitfalls


While N-(4-Iodo-3-nitrophenyl)acetamide belongs to a class of halogenated aromatic acetamides, its specific substitution pattern (4-iodo-3-nitro) confers a unique set of physicochemical properties and reactivity that are not interchangeable with its chloro-, bromo-, or fluoro-analogs . The heavier iodine atom significantly increases molecular weight and alters isotopic mass, impacting mass spectrometric analysis . More critically, the carbon-iodine bond is considerably more labile than carbon-bromine or carbon-chlorine bonds in metal-catalyzed cross-coupling reactions, leading to profound differences in reaction rates, selectivity, and yields [1]. Consequently, substituting a cheaper or more readily available bromo- or chloro-derivative without accounting for these differences can result in failed syntheses, poor yields, or incorrect analytical interpretations. The quantitative evidence below substantiates why this specific compound is often the requisite choice for precise scientific workflows.

N-(4-Iodo-3-nitrophenyl)acetamide: Differentiation Evidence


Cross-Coupling Reactivity: Aryl Iodide vs. Aryl Bromide

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the carbon-iodine bond in N-(4-Iodo-3-nitrophenyl)acetamide undergoes oxidative addition significantly faster than the carbon-bromine bond in its direct analog, N-(4-Bromo-3-nitrophenyl)acetamide. This is a class-level property. The general order of reactivity for aryl halides is established as I > Br >> Cl [1]. This difference in reactivity translates into quantitative advantages in reaction rate and efficiency, allowing for milder reaction conditions, lower catalyst loadings, and often higher yields [2].

Organic Synthesis Medicinal Chemistry Catalysis

Mass Spectrometry: Distinctive Molecular Weight and Isotopic Signature

N-(4-Iodo-3-nitrophenyl)acetamide possesses a significantly higher monoisotopic mass compared to its bromo- and chloro-analogs, providing a unique and easily distinguishable signature in mass spectrometry experiments. This property is crucial for applications such as tracer studies, internal standardization, or distinguishing the compound from a background of similar analytes . The exact mass difference between the iodo and bromo analogs is substantial.

Analytical Chemistry Mass Spectrometry Metabolomics

Physical and Safety Specifications: A Comparative Profile

A direct comparison of vendor specifications reveals key differences in physical state, purity, and hazard classification that are relevant for procurement and laboratory handling. N-(4-Iodo-3-nitrophenyl)acetamide is supplied as a solid with a defined melting point and purity specification . Its hazard profile includes Acute Toxicity Category 4 (Oral) and Skin Sensitization Category 1, which dictates specific personal protective equipment (PPE) and storage requirements .

Chemical Procurement Laboratory Safety Material Handling

N-(4-Iodo-3-nitrophenyl)acetamide: Application Scenarios


Complex Biaryl Architecture Synthesis

This compound is the preferred building block for synthesizing sterically demanding biaryl motifs via Suzuki-Miyaura, Stille, or Sonogashira cross-couplings. Its classification as an aryl iodide (I) ensures a significantly higher rate of oxidative addition compared to its bromo- or chloro-analogs, as established by the reactivity order I > Br >> Cl . This allows for successful couplings under milder conditions where a bromide derivative might fail, directly impacting project timelines and yield.

HRMS Applications in Metabolomics

The distinct monoisotopic mass of 305.95014 g/mol provides a clear mass defect and isotopic pattern that is easily resolved from background noise and common interfering compounds in complex biological matrices. This property makes N-(4-Iodo-3-nitrophenyl)acetamide an excellent candidate for use as a stable isotope-labeled internal standard surrogate or a mass tag in quantitative proteomics and metabolomics workflows, where unambiguous identification is paramount.

Late-Stage Functionalization & Radiolabeling

The lability of the carbon-iodine bond is advantageous for late-stage diversification of drug-like molecules. Furthermore, the presence of the iodine atom makes this compound a potential precursor for the synthesis of radiolabeled probes. The cold compound can be used to develop synthetic routes, which can then be adapted for the introduction of radioisotopes of iodine (e.g., I-125, I-131) for in vivo imaging or radiotherapy applications. The verified purity of 97% ensures high-quality starting material for these sensitive applications.

Functionalized Polymers for Molecular Electronics

The combination of a reactive iodide handle for polymerization and a strong electron-withdrawing nitro group for tuning electronic properties makes this compound a valuable monomer precursor. Its solid physical form and defined melting point (136-140 °C) facilitate accurate weighing and handling in polymer synthesis. The resulting nitro-functionalized polymers can be further reduced to amines, providing a pathway to a wide range of advanced materials.

Technical Documentation Hub

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